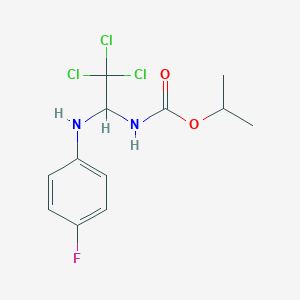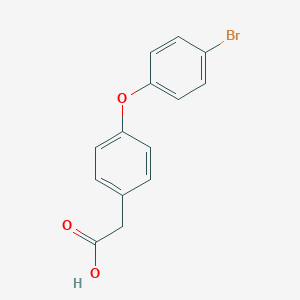
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate is a synthetic organic compound with the molecular formula C13H15Cl3FNO2. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a fluoroaniline moiety, and a carbamate linkage. It is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate typically involves the reaction of 2,2,2-trichloro-1-(4-fluoroanilino)ethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group or the fluoroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The trichloromethyl group and the fluoroaniline moiety are key functional groups that contribute to its activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
相似化合物的比较
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate can be compared with other similar compounds, such as:
Isopropyl 2,2,2-trichloro-1-(mesitylamino)ethylcarbamate: This compound has a mesitylamino group instead of a fluoroanilino group, which affects its reactivity and biological activity.
N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)-2-furamide:
属性
分子式 |
C12H14Cl3FN2O2 |
|---|---|
分子量 |
343.6 g/mol |
IUPAC 名称 |
propan-2-yl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |
InChI |
InChI=1S/C12H14Cl3FN2O2/c1-7(2)20-11(19)18-10(12(13,14)15)17-9-5-3-8(16)4-6-9/h3-7,10,17H,1-2H3,(H,18,19) |
InChI 键 |
PICJRVTYPNGTPI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
规范 SMILES |
CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)

![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)
![METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE](/img/structure/B241300.png)
![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)
![N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE](/img/structure/B241308.png)
![3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione](/img/structure/B241310.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)
![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)
